molecular formula C21H39NO6 B234169 6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- CAS No. 145401-48-5

6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo-

Cat. No. B234169
CAS RN: 145401-48-5
M. Wt: 401.5 g/mol
InChI Key: KEACSJIKRANUJC-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- is a naturally occurring compound with potential applications in scientific research. This compound is also known as 6E-2-Amino-3,4,5-Trihydroxy-2-Methyl-14-Oxo-Hexadec-6-Enoic Acid or ATOMEGA3. It is a derivative of the omega-3 fatty acid, eicosapentaenoic acid (EPA), which is found in fish oil.

Mechanism of Action

The mechanism of action of 6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- is not fully understood. However, it is thought to work by modulating the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- has a number of biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines and to inhibit the growth and proliferation of cancer cells. It has also been shown to improve cognitive function and to have a protective effect on the nervous system.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- in lab experiments is that it is a naturally occurring compound and can be synthesized relatively easily. It also has a number of potential applications in scientific research. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are a number of future directions for research on 6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo-. One area of research could be to further investigate its anti-inflammatory and anti-cancer properties and to explore its potential as a therapeutic agent for these conditions. Another area of research could be to investigate its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, research could be conducted to further elucidate its mechanism of action and to identify potential targets for drug development.

Synthesis Methods

6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- can be synthesized through a multi-step process. The first step involves the conversion of EPA to an intermediate compound, 6-eicosynoic acid, using a palladium-catalyzed reaction. The intermediate is then converted to the final product using a series of chemical reactions, including hydrogenation, hydrolysis, and amidation.

Scientific Research Applications

6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- has potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties. Studies have also suggested that it may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

145401-48-5

Molecular Formula

C21H39NO6

Molecular Weight

401.5 g/mol

IUPAC Name

(E)-2-amino-3,4,5-trihydroxy-2-methyl-14-oxoicos-6-enoic acid

InChI

InChI=1S/C21H39NO6/c1-3-4-5-10-13-16(23)14-11-8-6-7-9-12-15-17(24)18(25)19(26)21(2,22)20(27)28/h12,15,17-19,24-26H,3-11,13-14,22H2,1-2H3,(H,27,28)/b15-12+

InChI Key

KEACSJIKRANUJC-NTCAYCPXSA-N

Isomeric SMILES

CCCCCCC(=O)CCCCCC/C=C/C(C(C(C(C)(C(=O)O)N)O)O)O

SMILES

CCCCCCC(=O)CCCCCCC=CC(C(C(C(C)(C(=O)O)N)O)O)O

Canonical SMILES

CCCCCCC(=O)CCCCCCC=CC(C(C(C(C)(C(=O)O)N)O)O)O

synonyms

Sphingofungin F

Origin of Product

United States

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